molecular formula C11H9NO2 B034922 1-Methyl-6-nitronaphthalene CAS No. 105752-67-8

1-Methyl-6-nitronaphthalene

Cat. No.: B034922
CAS No.: 105752-67-8
M. Wt: 187.19 g/mol
InChI Key: SOXBGESONWKYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a nitro group is attached to the sixth carbon of the naphthalene ring. This compound is known for its pale yellow appearance and is used in various chemical processes and research applications.

Scientific Research Applications

1-Methyl-6-nitronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of nitronaphthalene derivatives involves the non-radiative transfer between electronic states of different spin multiplicity . This process is directly related to the size of the spin-orbit coupling (SOC) between the states involved in the transition .

Safety and Hazards

1-Methyl-6-nitronaphthalene is considered hazardous. It is flammable and harmful if swallowed . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

The wide-spread distribution of these compounds in the environment and the high potential for low-level exposure to humans supports a need for further work on the mechanisms of toxicity in animal models . There is also interest in the use of naphthalene derivatives as fluorescence probes due to their strong fluorescence, electroactivity, and photostability .

Preparation Methods

1-Methyl-6-nitronaphthalene can be synthesized through several methods. One common approach involves the nitration of 1-methyl-naphthalene using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the sixth position of the naphthalene ring. Another method involves the use of solid superacid catalysts like sulfated zirconia, which can promote the nitration reaction under milder conditions with higher selectivity .

Chemical Reactions Analysis

1-Methyl-6-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst such as palladium on carbon. This reaction produces 1-methyl-6-aminonaphthalene.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate, resulting in 6-nitro-1-naphthoic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. .

Comparison with Similar Compounds

1-Methyl-6-nitronaphthalene can be compared with other nitronaphthalene derivatives:

These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and applications in various fields.

Properties

IUPAC Name

1-methyl-6-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-3-2-4-9-7-10(12(13)14)5-6-11(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXBGESONWKYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147315
Record name 1-Methyl-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105752-67-8
Record name 1-Methyl-6-nitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105752678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-6-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-6-NITRONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B39DGQ92O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-6-nitronaphthalene
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-nitronaphthalene
Reactant of Route 3
1-Methyl-6-nitronaphthalene
Reactant of Route 4
1-Methyl-6-nitronaphthalene
Reactant of Route 5
1-Methyl-6-nitronaphthalene
Reactant of Route 6
1-Methyl-6-nitronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.